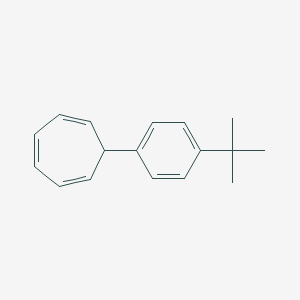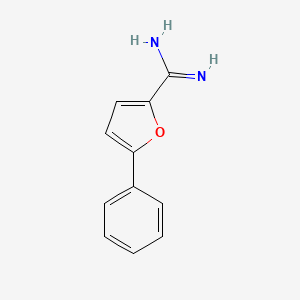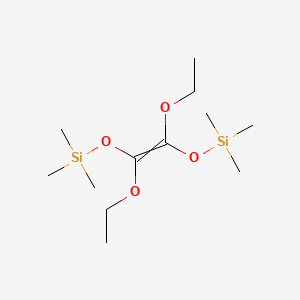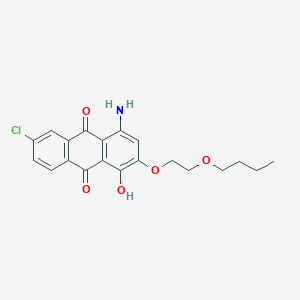
Methyl 3,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonate ester group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylbenzene (mesitylene) followed by esterification. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonic acid group to the benzene ring. The resulting sulfonic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the sulfonate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophiles such as amines or thiols can replace the sulfonate group under basic conditions.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 3,5-dimethylbenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying other molecules and studying reaction mechanisms .
Comparaison Avec Des Composés Similaires
Methyl benzenesulfonate: Lacks the methyl groups at the 3 and 5 positions, making it less reactive in electrophilic aromatic substitution reactions.
Methyl 4-methylbenzenesulfonate: Has a single methyl group at the 4 position, resulting in different reactivity and steric effects.
Methyl 2,4,6-trimethylbenzenesulfonate: Contains three methyl groups, leading to increased steric hindrance and different chemical behavior.
Uniqueness: Methyl 3,5-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the methyl groups, which enhances its reactivity in certain chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
89762-87-8 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
methyl 3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-7-4-8(2)6-9(5-7)13(10,11)12-3/h4-6H,1-3H3 |
Clé InChI |
LVZDNXBYDRYDIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


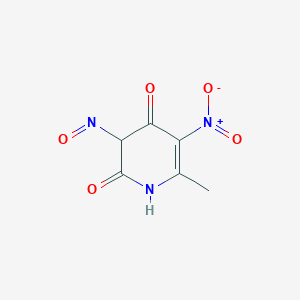
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
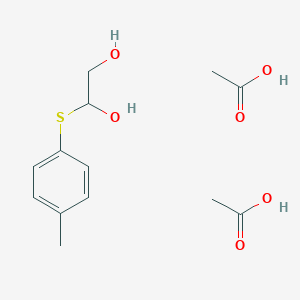

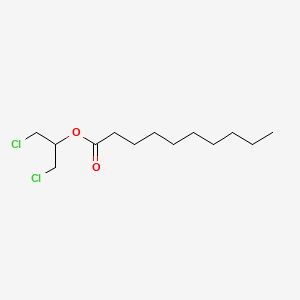
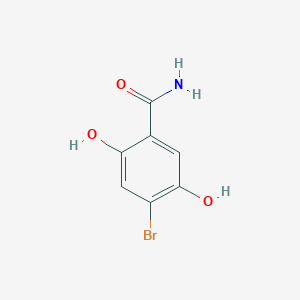
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
